4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate
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Overview
Description
4-[(E)-[2-(1,3-Benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a furan carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate typically involves the condensation of 2-(1,3-benzothiazol-2-yl)hydrazine with an appropriate aldehyde or ketone, followed by esterification with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage can form stable complexes with metal ions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole share structural similarities and are used in similar applications.
Hydrazone derivatives: Compounds such as phenylhydrazones and semicarbazones also feature hydrazone linkages and exhibit comparable reactivity.
Furan derivatives: Compounds like furan-2-carboxylic acid and its esters are structurally related and used in various chemical syntheses.
Uniqueness
What sets 4-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-2-ethoxyphenyl furan-2-carboxylate apart is the combination of these three functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17N3O4S/c1-2-26-18-12-14(9-10-16(18)28-20(25)17-7-5-11-27-17)13-22-24-21-23-15-6-3-4-8-19(15)29-21/h3-13H,2H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
XJHCNHIIMZFBRU-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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